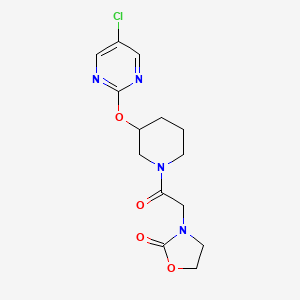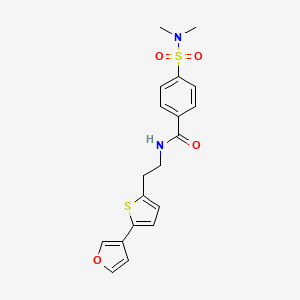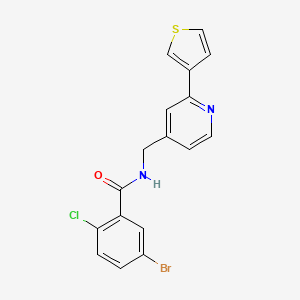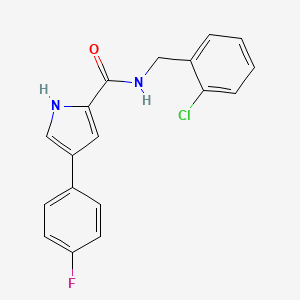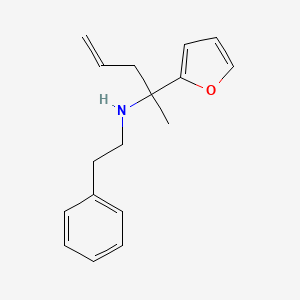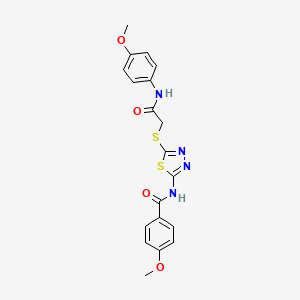![molecular formula C20H23N3O3 B2486184 1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-57-8](/img/structure/B2486184.png)
1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as DPU-4, is a chemical compound that has been studied for its potential therapeutic applications.
Scientific Research Applications
Complexation and Unfolding Studies
Research on heterocyclic ureas, including studies by Corbin et al. (2001), has shown that these compounds can unfold to form multiply hydrogen-bonded complexes. This behavior is crucial for understanding their role in self-assembly processes and mimicking biological structures, such as the helix-to-sheet transition observed in peptides. These findings suggest potential applications in designing novel biomimetic materials and investigating the fundamentals of molecular self-assembly (Corbin et al., 2001).
Anticancer Agents
The development of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, as reported by Feng et al. (2020), highlights the significance of urea derivatives in medicinal chemistry, particularly as anticancer agents. These compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting that similar compounds, including 1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, could be explored for their anticancer potential (Feng et al., 2020).
Environmental and Agricultural Applications
Studies on substituted urea herbicides, such as the work by Katz and Strusz (1968), provide insights into the environmental and agricultural applications of urea derivatives. These compounds are used for weed control and are known for their minimal accumulation of phytotoxic residues in the soil. Research in this area could be extended to evaluate the environmental impact and agricultural utility of this compound and related compounds (Katz & Strusz, 1968).
Molecular Electronics and Photonics
The electron transfer properties of urea derivatives, as investigated by Pichlmaier et al. (2009), suggest potential applications in molecular electronics and photonics. These compounds' ability to form hydrogen-bonded complexes and their electronic properties could be harnessed for designing novel materials for electronic and photonic devices (Pichlmaier et al., 2009).
Anion Binding and Sensing
Research on protonated urea-based ligands, such as the studies by Wu et al. (2007), demonstrates the anion binding capabilities of urea derivatives. These findings suggest applications in developing anion sensors and selective binding agents, which could be useful in environmental monitoring, biomedical diagnostics, and chemical separations (Wu et al., 2007).
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-8-14(2)10-15(9-13)21-20(25)22-16-11-19(24)23(12-16)17-4-6-18(26-3)7-5-17/h4-10,16H,11-12H2,1-3H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQDMFOURNVMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2486103.png)
![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2486107.png)


